Introduction: The Strategic Importance of Boc-D-Pro-Gly-OH
Introduction: The Strategic Importance of Boc-D-Pro-Gly-OH
An In-Depth Technical Guide to 1-Boc-D-prolyl-glycine: A Cornerstone for Advanced Peptide Synthesis
Executive Summary: This document provides a comprehensive technical overview of 1-Boc-D-prolyl-glycine (Boc-D-Pro-Gly-OH), a pivotal dipeptide building block in contemporary drug discovery and peptide chemistry. As a dipeptide incorporating the conformationally rigid D-proline residue and the flexible glycine, protected by the acid-labile tert-butoxycarbonyl (Boc) group, this molecule offers unique advantages for synthesizing peptides with enhanced enzymatic stability and specific secondary structures. This guide, intended for researchers, chemists, and drug development professionals, delves into its structural characteristics, physicochemical properties, detailed synthesis and purification protocols, analytical characterization methodologies, and key applications. The insights provided herein are grounded in established chemical principles and aim to equip scientists with the practical knowledge required for the effective utilization of this versatile reagent.
In the landscape of therapeutic peptide development, the precise control over a molecule's sequence, stereochemistry, and conformation is paramount. N-protected dipeptides serve as fundamental building blocks in both solid-phase and solution-phase peptide synthesis. 1-Boc-D-prolyl-glycine emerges as a particularly strategic asset due to the synergistic combination of its three core components.
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The N-Boc Protecting Group : The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis, prized for its stability under a wide range of conditions, including exposure to bases and nucleophiles.[1] Its primary value lies in its selective and clean removal under acidic conditions, typically with trifluoroacetic acid (TFA), which liberates the amine for subsequent coupling reactions.[2][3] This orthogonality is fundamental to the Boc-based Solid-Phase Peptide Synthesis (SPPS) strategy.[4]
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The D-Proline Residue : The incorporation of D-amino acids is a well-established strategy to enhance the metabolic stability of peptides.[4] Peptides containing D-proline exhibit significantly increased resistance to degradation by proteases, which are stereospecific for L-amino acids. This directly translates to an improved in-vivo half-life, a critical parameter for therapeutic efficacy.[4][5] Furthermore, the rigid pyrrolidine ring of proline introduces significant conformational constraints, acting as a "beta-turn inducer" that can be crucial for achieving the desired peptide secondary structure and, consequently, its binding affinity to biological targets.[1][4]
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The Glycine Residue : As the simplest amino acid, lacking a side chain, glycine imparts maximal conformational flexibility to a peptide backbone. Its inclusion next to the rigid proline residue creates a unique structural motif that can be exploited in rational drug design to optimize receptor engagement.
This guide will now proceed to detail the essential technical data and methodologies associated with this compound.
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical properties of 1-Boc-D-prolyl-glycine is essential for its proper handling, storage, and application in synthesis.
Chemical Structure
Caption: Structure of 1-Boc-D-prolyl-glycine.
Data Summary Table
| Property | Value | Reference(s) |
| CAS Number | 250290-80-3 | [6] |
| Molecular Formula | C₁₂H₂₀N₂O₅ | [7] |
| Molecular Weight | 272.30 g/mol | [7] |
| IUPAC Name | ({[(2R)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]carbonyl}amino)acetic acid | |
| Synonyms | Boc-D-Pro-Gly-OH, N-tert-butoxycarbonyl-glycyl-D-proline | [7] |
| Appearance | Semi-solid to solid | |
| Purity | Typically ≥95% | |
| Solubility | Expected to be soluble in organic solvents like DMF, DCM, and alcohols. Sparingly soluble in water. | [3][8] |
| Storage | 2-8°C, sealed in a dry environment. |
Synthesis and Purification
The synthesis of 1-Boc-D-prolyl-glycine is typically achieved via a standard peptide coupling reaction between N-Boc-D-proline and a C-protected glycine, followed by deprotection of the glycine's carboxyl group. The following protocol describes a robust and commonly employed solution-phase synthesis.
Experimental Protocol: Synthesis
Objective: To synthesize 1-Boc-D-prolyl-glycine from Boc-D-proline and glycine methyl ester hydrochloride.
Materials:
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Boc-D-proline
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Glycine methyl ester hydrochloride
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N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
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Hydroxybenzotriazole (HOBt)
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N,N-Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Lithium hydroxide (LiOH)
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Tetrahydrofuran (THF)
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Water (H₂O)
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1N Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
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Activation of Boc-D-proline (Step 1):
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In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-D-proline (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
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Cool the solution to 0°C in an ice bath.
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Add DCC (1.1 eq) to the cooled solution. Causality Note: DCC is a common carbodiimide coupling agent that activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt is added to suppress racemization and improve coupling efficiency by forming a more stable active ester.
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A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0°C for 30 minutes.
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Coupling Reaction (Step 2):
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In a separate flask, suspend glycine methyl ester hydrochloride (1.1 eq) in anhydrous DCM.
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Add DIPEA (1.2 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10 minutes at room temperature. Causality Note: The amine must be in its free base form to act as a nucleophile. DIPEA is a non-nucleophilic base, preventing side reactions.
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Add the neutralized glycine methyl ester solution to the activated Boc-D-proline mixture from Step 1.
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Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
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Work-up and Isolation of Protected Dipeptide:
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Filter the reaction mixture to remove the DCU precipitate.
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Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Causality Note: The acidic wash removes unreacted amine and excess DIPEA. The basic wash removes unreacted Boc-D-proline and HOBt. The brine wash removes residual water-soluble impurities.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-D-Pro-Gly-OMe as an oil or solid.
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Saponification (Carboxyl Deprotection) (Step 3):
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Dissolve the crude protected dipeptide in a mixture of THF and water (e.g., 3:1 v/v).
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Cool the solution to 0°C and add LiOH (1.5 eq) dissolved in water.
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Stir the reaction at room temperature and monitor by TLC or HPLC until the starting material is consumed (typically 2-4 hours).
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Concentrate the mixture under reduced pressure to remove the THF.
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Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.
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Acidify the aqueous layer to pH 2-3 with 1N HCl at 0°C. A white precipitate or oil should form.
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Extract the product into ethyl acetate (3x).
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Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the final product, 1-Boc-D-prolyl-glycine.
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Purification Protocol
If necessary, the crude product can be purified by flash column chromatography on silica gel.
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Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM), often with 0.5% acetic acid added to ensure the carboxylic acid remains protonated and elutes cleanly.
Synthesis Workflow Diagram
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nextsds.com [nextsds.com]
- 7. (N-Boc-glycyl)-D-proline | C12H20N2O5 | CID 7272032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
